What is Dinoprost-d4 and its chemical properties
What is Dinoprost-d4 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoprost-d4, a deuterated analog of Dinoprost (Prostaglandin F2α, PGF2α), serves as a critical internal standard for the accurate quantification of PGF2α in various biological matrices. Its isotopic labeling ensures that it co-elutes with the endogenous analyte during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry, while its distinct mass allows for precise differentiation. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological significance of Dinoprost-d4, tailored for professionals in research and drug development.
Chemical Properties
Dinoprost-d4 is a stable, isotopically labeled form of PGF2α, a naturally occurring prostaglandin with potent biological activities. The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions of the molecule increases its molecular weight, facilitating its use as an internal standard in mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of Dinoprost-d4
| Property | Value | Reference(s) |
| Chemical Name | Prostaglandin F2α-d4 | [1] |
| Synonyms | PGF2α-d4, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic-3,3,4,4-d4 acid | [1][2] |
| CAS Number | 34210-11-2 | [3] |
| Molecular Formula | C₂₀H₃₀D₄O₅ | [3] |
| Molecular Weight | 358.51 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Storage Conditions | Solution at -20°C for up to 2 years | [3] |
Table 2: Solubility of Dinoprost (PGF2α)
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
| Dimethylformamide | Soluble |
Note: Solubility data is for the non-deuterated form, Dinoprost, and is expected to be comparable for Dinoprost-d4.
Synthesis
A plausible, though generalized, synthetic approach would start with a protected Corey lactone derivative, a common intermediate in prostaglandin synthesis. The α,β-unsaturated ketone moiety in a precursor could be subjected to a deuteration reaction. For example, a Michael addition using a deuterated nucleophile or a reduction using a deuterated reducing agent like sodium borodeuteride (NaBD₄) could introduce deuterium at the desired positions. Subsequent standard synthetic steps, including Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains and deprotection steps, would yield Dinoprost-d4.
Experimental Protocols
Dinoprost-d4 is primarily used as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol outlines a general procedure for the extraction of prostaglandins from a biological matrix like plasma.
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Sample Pre-treatment: To 1 mL of plasma, add 50 µL of an antioxidant solution (e.g., 0.2% BHT in ethanol) and the internal standard, Dinoprost-d4, to a final concentration of 10 ng/mL. Acidify the sample to pH 3-4 with 1 M formic acid.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol and 3 mL of deionized water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
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Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 15% methanol in water to remove polar interferences.
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Elution: Elute the prostaglandins, including Dinoprost-d4, with 2 mL of methyl formate or ethyl acetate.
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Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Method: UHPLC-MS/MS Quantification
This method provides a framework for the quantification of PGF2α using Dinoprost-d4 as an internal standard.[6]
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Instrumentation:
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UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 20% to 80% B over 10 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 10 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Negative ESI.
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Multiple Reaction Monitoring (MRM) Transitions:
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PGF2α: m/z 353.2 → 193.1
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Dinoprost-d4: m/z 357.2 → 197.1
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Collision Energy and other MS parameters: Optimized for the specific instrument.
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Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of test results to the true value. | Recovery of 85-115% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) ≤ 15% |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
Biological Role and Signaling Pathways
Dinoprost-d4 is functionally equivalent to its non-deuterated counterpart, PGF2α, and is expected to interact with the same biological targets. PGF2α exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the FP receptor to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC leads to various cellular responses, including smooth muscle contraction.
Furthermore, PGF2α signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cell proliferation.
Metabolism
The metabolism of Dinoprost-d4 is presumed to be identical to that of Dinoprost. The primary metabolic pathway for PGF2α is enzymatic dehydrogenation of the 15-hydroxyl group to form 15-keto-PGF2α, which is a much less biologically active metabolite. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Further metabolism can occur through beta-oxidation and omega-oxidation of the side chains. Due to the kinetic isotope effect, the rate of metabolism of Dinoprost-d4 may be slightly slower than that of Dinoprost, although this is generally not significant for its use as an internal standard.[7]
Conclusion
Dinoprost-d4 is an indispensable tool for the accurate and precise quantification of endogenous PGF2α. Its well-defined chemical properties and predictable behavior in analytical systems make it an ideal internal standard. A thorough understanding of its synthesis, analytical methodologies, and the biological pathways of its non-deuterated analog is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of these aspects to support the scientific community in their endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
